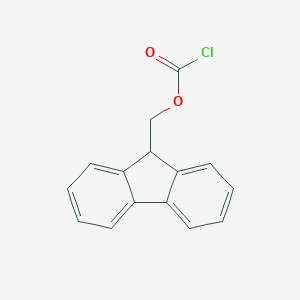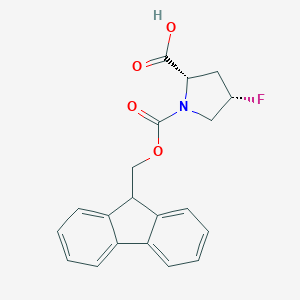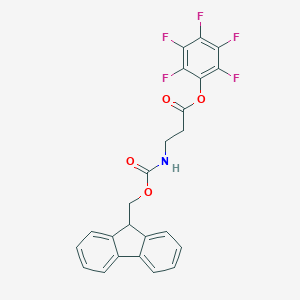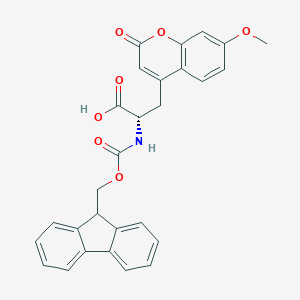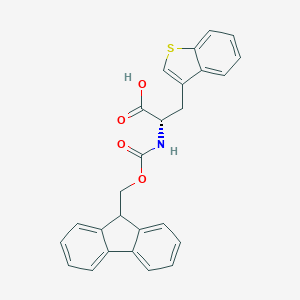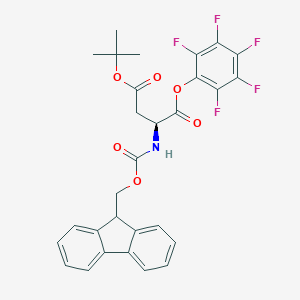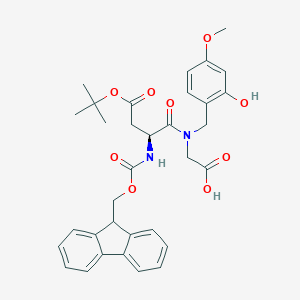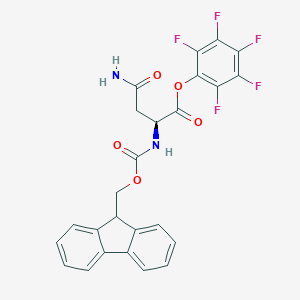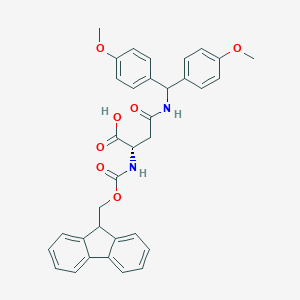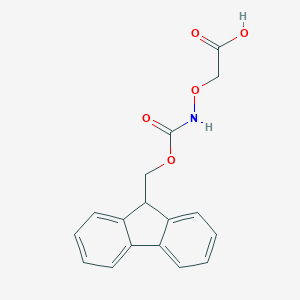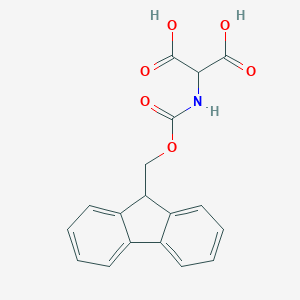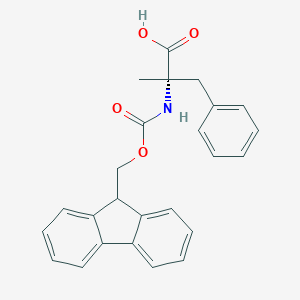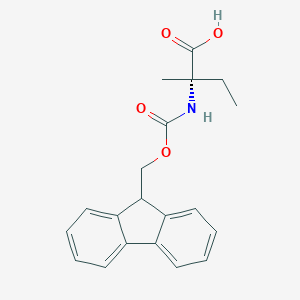
1-(Fmoc-氨基)环己烷羧酸
描述
1-(Fmoc-amino)cyclohexanecarboxylic acid is a synthetic compound widely used in organic synthesis, pharmaceuticals, and agrochemicals. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a cyclohexane ring, which is further connected to a carboxylic acid group. This compound is particularly significant in peptide synthesis due to its role as a building block for creating complex peptide structures .
科学研究应用
1-(Fmoc-amino)cyclohexanecarboxylic acid has diverse applications in scientific research:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to create complex peptides and proteins.
Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Agrochemicals: Utilized in the synthesis of agrochemical products for crop protection and enhancement
作用机制
Target of Action
It’s noted that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It’s known to be used in peptide synthesis , which suggests it may interact with other molecules to form peptides in a biochemical context.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in a biological system.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may contribute to the production of biologically active peptides, influencing various cellular processes.
Action Environment
It’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that environmental conditions such as temperature, humidity, and exposure to certain chemicals can affect the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Fmoc-amino)cyclohexanecarboxylic acid is typically synthesized through a multi-step process involving the protection of the amino group with the Fmoc group. The general synthetic route includes:
Protection of the Amino Group: The amino group on cyclohexanecarboxylic acid is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography to obtain high purity 1-(Fmoc-amino)cyclohexanecarboxylic acid
Industrial Production Methods: In industrial settings, the production of 1-(Fmoc-amino)cyclohexanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection reaction under controlled conditions.
化学反应分析
Types of Reactions: 1-(Fmoc-amino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptide fragments using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Substitution: Alcohols or amines in the presence of coupling agents
Major Products:
Deprotected Amino Acid: Free amino group after Fmoc removal.
Peptide Chains: Extended peptide sequences through coupling reactions.
Esters and Amides: Formed through substitution reactions
相似化合物的比较
1-(Fmoc-amino)cyclopentanecarboxylic acid: Similar structure with a cyclopentane ring instead of cyclohexane.
1-(Fmoc-amino)cycloheptanecarboxylic acid: Similar structure with a cycloheptane ring.
Fmoc-protected amino acids: General class of compounds with Fmoc-protected amino groups
Uniqueness: 1-(Fmoc-amino)cyclohexanecarboxylic acid is unique due to its specific ring size, which can influence the conformational properties of the resulting peptides. The cyclohexane ring provides a distinct steric environment that can affect the folding and stability of peptide structures .
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
